molecular formula C10H11BF4N2O2 B162806 4-Butyroxybenzenediazonium fluoroborate CAS No. 132712-10-8

4-Butyroxybenzenediazonium fluoroborate

Cat. No.: B162806
CAS No.: 132712-10-8
M. Wt: 278.01 g/mol
InChI Key: TYZCVQVKTYYZQB-UHFFFAOYSA-N
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Description

4-Butyroxybenzenediazonium fluoroborate is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of aryl fluorides through the Balz-Schiemann reaction. The compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which is further substituted with a butyroxy group (-O(CH₂)₃CH₃) and a fluoroborate anion (BF₄⁻).

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Butyroxybenzenediazonium fluoroborate typically involves the diazotization of 4-butyroxyaniline. The process can be summarized in the following steps:

    Diazotization: 4-Butyroxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Fluoroborate Formation: The diazonium salt is then reacted with tetrafluoroboric acid (HBF₄) to precipitate the diazonium fluoroborate salt.

Industrial Production Methods

In industrial settings, the Balz-Schiemann reaction is often employed for the large-scale production of aryl fluorides. This method involves the thermal decomposition of aryl diazonium tetrafluoroborates. The process is carried out under controlled conditions to ensure safety and high yield. The use of ionic liquids as solvents has been explored to enhance the efficiency and safety of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Butyroxybenzenediazonium fluoroborate undergoes several types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and amines to form azo compounds.

    Decomposition Reactions: Thermal or photolytic decomposition of the diazonium salt leads to the formation of aryl fluorides.

Common Reagents and Conditions

Major Products

    Aryl Fluorides: The primary product of the Balz-Schiemann reaction.

    Azo Compounds: Formed through coupling reactions with phenols and amines.

Scientific Research Applications

4-Butyroxybenzenediazonium fluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butyroxybenzenediazonium fluoroborate primarily involves the generation of reactive intermediates through the decomposition of the diazonium group. The diazonium group can be replaced by various nucleophiles, leading to the formation of new chemical bonds. The fluoroborate anion acts as a stabilizing agent, facilitating the formation of the diazonium salt and its subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzenediazonium fluoroborate
  • 4-Ethoxybenzenediazonium fluoroborate
  • 4-Propoxybenzenediazonium fluoroborate

Uniqueness

4-Butyroxybenzenediazonium fluoroborate is unique due to the presence of the butyroxy group, which imparts distinct chemical and physical properties compared to its methoxy, ethoxy, and propoxy analogs. The longer alkyl chain in the butyroxy group can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

4-butanoyloxybenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N2O2.BF4/c1-2-3-10(13)14-9-6-4-8(12-11)5-7-9;2-1(3,4)5/h4-7H,2-3H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZCVQVKTYYZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC(=O)OC1=CC=C(C=C1)[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157727
Record name 4-Butyroxybenzenediazonium fluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132712-10-8
Record name 4-Butyroxybenzenediazonium fluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132712108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butyroxybenzenediazonium fluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20157727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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